Dimethyl 3-formylhexa-2,4-dienedioate
Description
Dimethyl 3-formylhexa-2,4-dienedioate is a conjugated dienoate ester featuring a formyl group at the 3-position and methyl ester groups at the terminal carboxylates. Its α,β-unsaturated carbonyl structure renders it reactive in cycloaddition and conjugate addition reactions, making it valuable in organic synthesis, particularly for constructing polycyclic frameworks or chiral intermediates .
Properties
CAS No. |
119183-22-1 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
dimethyl 3-formylhexa-2,4-dienedioate |
InChI |
InChI=1S/C9H10O5/c1-13-8(11)4-3-7(6-10)5-9(12)14-2/h3-6H,1-2H3 |
InChI Key |
ZLQNAJZUBFJFTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=CC(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-formylhexa-2,4-dienedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl acetylenedicarboxylate with formaldehyde under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-formylhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dimethyl 3-carboxyhexa-2,4-dienedioate.
Reduction: Dimethyl 3-hydroxyhexa-2,4-dienedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-formylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 3-formylhexa-2,4-dienedioate involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester groups can undergo hydrolysis, releasing the corresponding acids, which may further interact with biological systems. The compound’s reactivity and ability to form multiple types of chemical bonds contribute to its diverse effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Ethyl vs. Methyl Esters
A key analog is (2Z,4E)-6-ethyl 1-methyl 2-formylhexa-2,4-dienedioate (Z/E-127) and its (2E,4E) -isomer (E/E-127) . These differ from the target compound in two aspects:
- Ester substituents : Ethyl vs. methyl groups at the 6-position.
- Formyl group position : The formyl group is at the 2-position instead of the 3-position.
Impact on Reactivity :
- The 2-formyl configuration may alter regioselectivity in Diels-Alder reactions due to electronic effects from the adjacent carbonyl group.
Table 1: Substituent Effects on Physical Properties
Stereochemical Variations
The Z/E and E/E configurations in analogs like Z/E-127 and E/E-127 highlight the role of double-bond geometry:
- Z/E-127 : The cis (Z) configuration at the 2,4-diene may enhance intramolecular H-bonding between the formyl and ester groups, stabilizing certain transition states.
- E/E-127 : The all-trans (E) arrangement could reduce steric clash, favoring reactions requiring planar intermediates.
Functional Group Comparisons
However, DMF’s mechanism (Nrf2 pathway activation) is unrelated to the target compound’s synthetic utility.
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